4-(2-Bromo-6-fluorophenyl)-2-fluoro-1-nitrobenzene
CAS No.:
Cat. No.: VC17656798
Molecular Formula: C12H6BrF2NO2
Molecular Weight: 314.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H6BrF2NO2 |
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Molecular Weight | 314.08 g/mol |
IUPAC Name | 1-bromo-3-fluoro-2-(3-fluoro-4-nitrophenyl)benzene |
Standard InChI | InChI=1S/C12H6BrF2NO2/c13-8-2-1-3-9(14)12(8)7-4-5-11(16(17)18)10(15)6-7/h1-6H |
Standard InChI Key | JCAMXBFCNOWVQQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C(=C1)Br)C2=CC(=C(C=C2)[N+](=O)[O-])F)F |
Introduction
Structural and Molecular Characterization
4-(2-Bromo-6-fluorophenyl)-2-fluoro-1-nitrobenzene is a polyhalogenated nitroaromatic compound characterized by a central benzene ring substituted with a nitro group (-NO₂), two fluorine atoms, and a bromine atom. The IUPAC name reflects its substitution pattern: the parent benzene ring bears a nitro group at position 1, fluorine at position 2, and a 2-bromo-6-fluorophenyl group at position 4. Its molecular formula is C₁₂H₆BrF₂NO₂, with a molecular weight of 313.09 g/mol (calculated from atomic masses: C: 12.01, H: 1.01, Br: 79.90, F: 19.00, N: 14.01, O: 16.00).
Synthetic Routes and Preparation
The synthesis of polyhalogenated nitrobenzenes typically involves sequential halogenation and nitration steps. A patent detailing the preparation of 3-bromo-2-fluoronitrobenzene (CN110305018A) provides a relevant methodology :
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Acetylation: o-Bromoaniline reacts with acetyl chloride to form N-(2-bromophenyl)acetamide.
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Nitration: Nitric acid introduces a nitro group, yielding N-(2-bromo-6-nitrophenyl)acetamide.
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Hydrolysis: Acidic cleavage removes the acetyl group, producing 2-bromo-6-nitroaniline.
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Diazotization and Fluorination: Treatment with fluorides and nitrosating agents generates a diazonium intermediate, which decomposes thermally to yield the fluorinated product.
For 4-(2-Bromo-6-fluorophenyl)-2-fluoro-1-nitrobenzene, a similar approach could involve:
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Suzuki-Miyaura Coupling: Introducing the 2-bromo-6-fluorophenyl moiety via palladium-catalyzed cross-coupling.
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Directed Ortho-Metallation: Sequential fluorination and bromination guided by directing groups.
Table 2: Representative Reaction Yields from Analogous Syntheses
Step | Yield (%) | Conditions | Source |
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Acetylation | 93.7 | Dichloromethane, TEA | |
Diazonium Decomposition | 85 | Heating in organic solvent |
Applications in Organic Synthesis
Polyhalogenated nitrobenzenes serve as key intermediates in pharmaceutical and materials chemistry. For instance:
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Heterocycle Synthesis: 2-Bromo-1-fluoro-4-nitrobenzene is used to prepare N-fused tricyclic indoles and benzofurans .
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Cross-Coupling Reactions: Bromine and fluorine substituents enable regioselective functionalization via Buchwald-Hartwig amination or Ullmann coupling.
Table 3: Applications of Related Compounds
Compound | Application | Source |
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2-Bromo-1-fluoro-4-nitrobenzene | Precursor to tricyclic indoles | |
3-Bromo-2-fluoronitrobenzene | Building block for agrochemicals |
Research Gaps and Future Directions
Despite its structural complexity, limited data exists on 4-(2-Bromo-6-fluorophenyl)-2-fluoro-1-nitrobenzene. Key areas for further study include:
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Catalytic Asymmetric Functionalization: Developing enantioselective methods to access chiral derivatives.
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Biological Activity Screening: Evaluating antimicrobial or anticancer potential.
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Thermal Stability Analysis: Characterizing decomposition pathways under varying conditions.
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